Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a dihydropyridazine core fused with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and an ethyl carboxylate moiety. The dihydropyridazine ring provides a partially unsaturated scaffold, which may influence electronic properties and binding interactions in biological systems. The benzo[d][1,3]dioxol-5-yl group, a common pharmacophore in medicinal chemistry, is known for enhancing metabolic stability and π-π stacking interactions. The ethyl carboxylate ester improves solubility and serves as a synthetic handle for further derivatization .
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-19-14(18)9-6-10(15-16-13(9)17)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKWYAABMDTFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties. Additionally, it may interact with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound has demonstrated antiproliferative activity, suggesting its potential as an anticancer agent. It influences cell function by inducing cell cycle arrest and promoting apoptosis, which are critical mechanisms in cancer treatment. Furthermore, this compound may impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to enzymes such as COX, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with other proteins and enzymes, leading to changes in gene expression and modulation of cellular pathways. These interactions contribute to its observed biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological effects, further supporting its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular pathways.
Biological Activity
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the dihydropyridazine ring contributes to its potential as a pharmacological agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with the benzo[d][1,3]dioxole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-HIV Activity
In related research focusing on compounds with similar structures, some derivatives demonstrated promising anti-HIV activity. These compounds were found to inhibit integrase enzymes crucial for viral replication. The most potent compounds in these studies exhibited EC50 values ranging from 20 to 25 µM with selectivity indices greater than 26 .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin when tested against MCF-7 breast cancer cells . This suggests a potential role in cancer therapy.
The mechanisms underlying the biological activities of this compound are still under investigation. However, molecular docking studies suggest that the compound may interact with specific enzyme active sites, potentially disrupting their function and leading to the observed biological effects .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate. The compound exhibits significant activity against various bacterial strains, which is attributed to its ability to inhibit bacterial cell wall synthesis. For instance, derivatives have shown effectiveness comparable to established antibiotics like ciprofloxacin in laboratory settings .
Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities, making it a candidate for formulations aimed at combating oxidative stress-related diseases. The antioxidant activity is believed to stem from its ability to scavenge free radicals, thus protecting cellular components from damage .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Synthesis of Novel Materials
This compound serves as a precursor in the synthesis of novel polymeric materials. Its unique structure allows it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials .
Photovoltaic Applications
The compound has been explored for use in organic photovoltaic devices due to its favorable electronic properties. Its incorporation into photovoltaic systems could improve energy conversion efficiencies owing to enhanced charge transport characteristics .
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Studies focus on its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders .
Cytotoxicity Assessments
Cytotoxicity assays have been conducted to assess the safety profile of this compound in various cell lines. Results indicate that while exhibiting biological activity, it maintains a favorable safety margin, making it a promising candidate for further development .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Antibacterial effects | Significant inhibition against Gram-positive and Gram-negative bacteria |
| Antioxidant Activity Research | Free radical scavenging | Effective in reducing oxidative stress markers in vitro |
| Enzyme Inhibition Analysis | Metabolic enzyme targets | Demonstrated inhibitory effects on key metabolic enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic pathways. Below is a comparative analysis:
Key Findings
Core Heterocycle Influence :
- Dihydropyridazine vs. Benzimidazole : The dihydropyridazine core in the target compound offers a rigid, planar structure compared to the benzimidazole analogs in . This rigidity may enhance binding specificity in enzyme-active sites.
- Pyrimidine vs. Pyridazine : Pyrimidine derivatives (e.g., ) exhibit greater conformational flexibility, which could reduce target selectivity compared to the dihydropyridazine scaffold .
Substituent Effects :
- Benzo[d][1,3]dioxol-5-yl Group : Present in both the target compound and compound 38 (), this group is associated with improved metabolic stability and affinity for aromatic residues in proteins. In contrast, halogenated analogs (e.g., 4e in ) show increased stability but may introduce toxicity risks .
- Ethyl Carboxylate : The ester group in the target compound likely enhances solubility compared to methyl esters (e.g., methyl 5-(hydroxymethyl)-6-methoxypyridazine-3-carboxylate in ), which are more lipophilic .
In contrast, benzimidazole derivatives () are synthesized via simpler reflux conditions, favoring industrial application .
Physicochemical Properties :
- Melting points for benzimidazole analogs () exceed 200°C, indicating high crystallinity, whereas the target compound’s ester group may lower its melting point, improving formulation feasibility.
- The benzo[d][1,3]dioxol-5-yl group’s electron-donating nature () could stabilize the dihydropyridazine ring against oxidative degradation compared to nitro-substituted analogs (e.g., 4f in ), which are more reactive .
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key stages:
- Construction of the dihydropyridazine ring system
- Introduction of the benzo[d]dioxol-5-yl substituent at position 6
- Installation of the 3-oxo group and the ethyl carboxylate at position 4
Preparation of the Dihydropyridazine Core
The dihydropyridazine scaffold is commonly prepared via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- Start with an appropriately substituted β-ketoester or β-diketone.
- React with hydrazine hydrate or substituted hydrazines to form the dihydropyridazine ring via cyclocondensation.
For example, acetylacetone derivatives can be reacted with hydrazine to yield 3-oxo-2,3-dihydropyridazine intermediates. Protection and functionalization steps may be necessary to introduce the ester group at the 4-position.
Esterification and Oxo Group Installation
The ethyl ester at the 4-carboxylate position is generally introduced by:
Direct esterification of the corresponding carboxylic acid precursor with ethanol under acidic or catalytic conditions.
Alternatively, the ester group can be introduced early in the synthesis if the starting β-ketoester is ethyl acetoacetate or similar.
The 3-oxo group is intrinsic to the dihydropyridazine ring formed by the cyclocondensation reaction.
Representative Synthetic Procedure (Adapted from Related Literature)
Detailed Research Findings and Analysis
According to studies on structurally related dihydropyridazine derivatives, the functionalization at the nitrogen and the 6-position significantly affects the biological activity and synthetic accessibility. The benzo[d]dioxolyl group at position 6 can be introduced via palladium-catalyzed cross-coupling reactions with moderate to good yields.
Protection of hydroxyl or amine groups during synthesis is often necessary to avoid side reactions. For example, phenyl carbamate protection on nitrogen has been used effectively in similar compounds.
The ester group is stable under typical cross-coupling conditions, allowing its introduction early or late in the synthesis.
Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography are standard to isolate pure products.
Spectroscopic characterization (1H NMR, 13C NMR, ESI-MS) confirms the structure at each step.
Summary Table of Key Reagents and Conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
